molecular formula C22H25N5O3 B2400050 3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1190759-77-3

3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B2400050
CAS No.: 1190759-77-3
M. Wt: 407.474
InChI Key: VTPUSSGGEDSSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a synthetic small molecule featuring a 1,4-benzodiazepine-2,5-dione core scaffold substituted with a piperazine-containing side chain. The 1,4-benzodiazepine structure is a privileged scaffold in medicinal chemistry and is found in a plethora of biologically active compounds and approved pharmaceuticals . The specific incorporation of a piperazine ring, a common feature in modern drug design, is known to contribute favorably to pharmacokinetic properties and receptor binding affinity . This particular molecular architecture, which combines a benzodiazepine core with a pyridinylmethylpiperazine moiety, suggests potential as a key intermediate or investigational tool in drug discovery projects. Researchers can leverage this compound in the synthesis of more complex target molecules, in the development of targeted protein degradation platforms like PROTACs, or as a starting point for probing novel biological pathways. The presence of the benzodiazepine-dione core may offer a versatile handle for further synthetic modification, allowing for the exploration of structure-activity relationships. This product is provided for research purposes and is strictly designated For Research Use Only (RUO), not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c28-20(27-12-10-26(11-13-27)15-16-4-3-9-23-14-16)8-7-19-22(30)24-18-6-2-1-5-17(18)21(29)25-19/h1-6,9,14,19H,7-8,10-13,15H2,(H,24,30)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPUSSGGEDSSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (commonly referred to as compound 1) is a synthetic derivative with potential therapeutic applications. Its structure incorporates a benzo[d]diazepine core, which is known for various biological activities including anti-cancer and anti-bacterial properties.

Structure and Properties

The molecular formula of compound 1 is C31H32Cl2N6O2C_{31}H_{32}Cl_{2}N_{6}O_{2}, with a molecular weight of approximately 591.53 g/mol. The compound features a piperazine moiety attached to a pyridine ring, contributing to its biological activity.

1. Anti-Cancer Activity

Recent studies have demonstrated that compound 1 exhibits significant anti-cancer properties. In vitro assays using various cancer cell lines showed that it induces apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM. Furthermore, in vivo studies on tumor-bearing mice indicated that compound 1 effectively suppressed tumor growth, suggesting its potential as an anti-cancer agent .

Cell Line IC50 (μM) Effect
MCF25.72 ± 3.95Apoptosis induction
U8745.2 ± 13.0Cytotoxicity observed

2. Anti-Bacterial Activity

Compound 1 has also been evaluated for its antibacterial properties against various strains of bacteria. It showed promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacteria MIC (μg/mL) Inhibition Zone (mm)
Staphylococcus aureus4021
E. coli20014
Pseudomonas aeruginosa50010

These findings indicate that compound 1 may serve as a potential candidate for developing new antibacterial agents .

The mechanism by which compound 1 exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific cellular pathways involved in cancer cell proliferation and survival, such as the phosphoinositide 3-kinase (PI3K) pathway . Additionally, the presence of the piperazine and pyridine moieties may enhance its interaction with biological targets.

Case Studies

Several case studies have highlighted the efficacy of compound 1 in preclinical settings:

  • Case Study A : A study involving MCF cell lines demonstrated that treatment with compound 1 led to increased rates of apoptosis compared to control groups.
  • Case Study B : In vivo testing on mice bearing tumors illustrated a significant reduction in tumor size following administration of compound 1, suggesting its potential for clinical application in oncology.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione exhibit significant antitumor properties. They act by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against human cancer cells compared to standard chemotherapeutics .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It may interact with neurotransmitter systems and has shown promise as an anxiolytic agent.

Case Study : Research indicated that similar diazepine derivatives modulate GABAergic activity, leading to anxiolytic effects in animal models .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains.

Case Study : A comparative study highlighted that certain derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for therapeutic applications in:

  • Cancer Treatment : As an adjunct or alternative to existing chemotherapeutics.
  • Anxiety Disorders : As a potential treatment for anxiety-related conditions.
  • Infectious Diseases : As a novel antimicrobial agent.

Chemical Reactions Analysis

Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYieldReference
Diazepine cyclizationo-Phenylenediamine, β-ketoester, K₂CO₃, DMF60–75%
N-4 alkylation3-Chloropropionyl chloride, K₂CO₃, DMF, 90°C82%
Piperazine coupling1-(Pyridin-3-ylmethyl)piperazine, MW, 90 s89%

Regioselective Alkylation and Conformational Dynamics

  • Regioselectivity : Microwave irradiation directs alkylation to the N-4 position due to rapid anion generation, whereas conventional heating favors amide nitrogen alkylation . DFT calculations show the N-4 pathway has a lower activation energy (ΔG‡ = 12.4 kcal/mol vs. 17.5 kcal/mol for N-1) .

  • Conformational Locking : The (S)-C3 substituent stabilizes the M-conformer (pseudoequatorial arrangement), impacting reactivity in asymmetric syntheses .

Table 2: Conformational Energy Barriers

SubstituentTransition State Energy (kcal/mol)MethodReference
N-1 Methyl12.4DFT
N-1 Isopropyl17.5DFT
C-3,N-4 Pyrrolo-fused12.2Ab initio

Reactivity of the Piperazine-Pyridinylmethyl Moiety

  • Nucleophilic Substitution : The piperazine nitrogen reacts with alkyl halides (e.g., pyridin-3-ylmethyl chloride) in aprotic solvents (DMF, DMSO) .

  • Reductive Amination : Alternative routes employ pyridine-3-carbaldehyde with piperazine under H₂/Pd-C to form the pyridinylmethyl linkage .

Degradation and Stability

  • Hydrolysis : The diazepine-dione core is susceptible to base-mediated hydrolysis at the amide carbonyl, forming carboxylic acid derivatives .

  • Oxidation : The 3,4-dihydro moiety may oxidize to a fully aromatic system under strong oxidizing agents (e.g., MnO₂) .

Table 3: Stability Under Stress Conditions

ConditionObservationReference
Acidic (HCl, 1M)Partial hydrolysis at 70°C
Basic (NaOH, 0.1M)Complete amide cleavage in 24 h
Oxidative (H₂O₂)Dihydro → aromatic conversion

Preparation Methods

Reductive Amination

While less common due to the stability of the ketone, reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5) can link the ketone to the piperazine.

Reaction Conditions

  • Reactants : 3-(3-Oxopropyl)-benzodiazepine (1.0 equiv), 4-(pyridin-3-ylmethyl)piperazine (1.5 equiv)
  • Reducing Agent : NaBH3CN (2.0 equiv)
  • Solvent : Methanol, acetic acid (5% v/v)
  • Yield : 55–60%

Amide Coupling via Activated Carboxylic Acid

A more reliable method involves converting the ketone to a carboxylic acid via oxidation, followed by amide bond formation. The ketone is oxidized using Jones reagent (CrO3/H2SO4) to yield 3-(3-carboxypropyl)-benzodiazepine, which is then activated with thionyl chloride (SOCl2) and coupled to the piperazine.

Stepwise Procedure

  • Oxidation :
    • Reagents : Jones reagent (CrO3, H2SO4, acetone)
    • Yield : 90%
  • Activation :
    • Reagents : SOCl2 (2.0 equiv), DCM, 0°C to reflux
    • Product : Acyl chloride
  • Coupling :
    • Reactants : Acyl chloride (1.0 equiv), 4-(pyridin-3-ylmethyl)piperazine (1.2 equiv), DIPEA (2.5 equiv)
    • Solvent : DCM, room temperature, 4 h
    • Yield : 78%

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

Adapting Ugi four-component reactions, o-phenylenediamine, a β-ketoester, trimethylsilyl azide (TMSN3), and an isocyanide assemble the benzodiazepine core with a tetrazole moiety. While the target compound lacks a tetrazole, this method highlights the versatility of MCRs for introducing diverse substituents.

One-Pot Alkylation-Amidation

A streamlined approach alkylates the benzodiazepine core with 3-chloropropionyl chloride, followed by in situ amidation with piperazine. This reduces purification steps but requires precise stoichiometry.

Challenges and Optimizations

  • Regioselectivity : Ensuring substitution at position 3 necessitates careful control of reaction conditions, particularly in alkylation steps.
  • Stability of the Ketone : Oxidation side reactions are mitigated using mild oxidizing agents like pyridinium chlorochromate (PCC).
  • Piperazine Modification : Introducing the pyridin-3-ylmethyl group to piperazine precedes coupling, achieved via nucleophilic substitution of pyridin-3-ylmethyl chloride with piperazine in DMF.

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a central composite design can reduce trial-and-error experimentation by modeling interactions between variables . Coupling this with computational reaction path searches (e.g., quantum chemical calculations) accelerates condition optimization . Post-synthesis, employ column chromatography or recrystallization (ethanol/water mixtures) for purification, as demonstrated in analogous triazolopyridine syntheses .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer: Combine high-performance liquid chromatography (HPLC) with mass spectrometry to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for verifying the piperazine and benzodiazepine moieties. For crystallinity assessment, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) should be employed .

Q. How can solubility and stability be evaluated under experimental conditions?

  • Methodological Answer: Conduct solubility screens in solvents like DMSO, ethanol, and phosphate-buffered saline (PBS) using UV-Vis spectrophotometry. Stability studies under varying pH (1–10) and temperatures (4–40°C) over 72 hours can identify degradation thresholds. For analogues, logP values calculated via HPLC retention times or computational tools (e.g., SwissADME) predict membrane permeability .

Q. What strategies are recommended for impurity profiling during synthesis?

  • Methodological Answer: Implement HPLC-DAD/ELSD to track by-products, referencing pharmacopeial standards (e.g., USP/EP guidelines). For persistent impurities, scale-up synthesis and isolate via preparative HPLC for structural elucidation (NMR, HRMS). Analogous piperazine-containing compounds require stringent control of residual solvents (e.g., dichloromethane) per ICH Q3C guidelines .

Advanced Research Questions

Q. How can reaction mechanisms involving the pyridinylmethyl-piperazine moiety be elucidated?

  • Methodological Answer: Use density functional theory (DFT) to model transition states and intermediate energies, focusing on nucleophilic attacks or ring-opening/closure steps. Isotopic labeling (e.g., ¹⁵N in the piperazine ring) paired with tandem MS/MS fragmentation can validate mechanistic pathways experimentally .

Q. What computational approaches are suitable for predicting bioactivity or toxicity?

  • Methodological Answer: Apply molecular docking (AutoDock Vina, Glide) to screen against targets like GABA receptors or kinases. ADMET predictions via tools like ProTox-II or pkCSM assess hepatotoxicity and CYP inhibition. For analogues, machine learning models trained on benzodiazepine datasets improve prediction accuracy .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer: Synthesize derivatives with modifications to the pyridinylmethyl group or benzodiazepine core. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, molecular volume). Multivariate regression analysis identifies key substituent effects .

Q. What experimental designs validate the compound’s role in modulating biological pathways?

  • Methodological Answer: Use knockout/knockdown models (CRISPR/Cas9) to assess target engagement in cellular assays. For neuroactive compounds, electrophysiology (patch-clamp) or calcium imaging quantifies ion channel modulation. Statistical validation via ANOVA with post-hoc tests (Tukey’s HSD) ensures robustness .

Q. How are degradation pathways analyzed to ensure formulation stability?

  • Methodological Answer: Subject the compound to forced degradation (heat, light, oxidation) and profile degradation products via LC-QTOF-MS. Compare fragmentation patterns with synthetic standards. For hydrolytically labile groups (e.g., diketopiperazine), kinetic studies under accelerated conditions (40°C/75% RH) model shelf-life .

Q. What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer:
    Use primary neuronal cultures or induced pluripotent stem cells (iPSCs) for CNS-targeted activity. In rodent models, pharmacokinetic studies (IV/PO dosing) measure bioavailability and brain penetration. For anti-inflammatory potential, LPS-stimulated macrophage assays (IL-6/TNF-α ELISA) are standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.